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Executive Summary

BMS-919373 is an investigational small molecule that was developed as a potent and selective
inhibitor of the Kv1.5 potassium channel. This channel is responsible for the ultra-rapidly
activating delayed rectifier potassium current (IKur), a key component in the repolarization of
the human atrial action potential. Due to the predominantly atrial expression of Kv1.5, BMS-
919373 was explored as a potentially atrial-selective therapeutic for the management of atrial
fibrillation (AF), aiming to avoid the proarrhythmic ventricular effects associated with less
selective antiarrhythmic agents. Although the clinical development of BMS-919373 was
discontinued, the preclinical data and the underlying therapeutic hypothesis remain of
significant interest to researchers in the field of cardiac electrophysiology and antiarrhythmic
drug discovery. This guide provides a comprehensive overview of the available technical
information on BMS-919373, including its mechanism of action, pharmacological data, and
relevant experimental protocols.

Core Mechanism of Action

BMS-919373 exerts its antiarrhythmic effect by selectively blocking the Kv1.5 potassium
channel.[1][2] The IKur current, conducted by Kv1.5 channels, plays a crucial role in the early
phase of repolarization in human atrial myocytes. By inhibiting this current, BMS-919373
prolongs the atrial action potential duration (APD) and the effective refractory period (ERP).
This prolongation is believed to be a key mechanism for terminating and preventing re-entrant
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arrhythmias, which are a common underlying cause of atrial fibrillation. The atrial-selective
nature of IKur means that BMS-919373 was hypothesized to have a minimal effect on
ventricular repolarization, thereby reducing the risk of ventricular proarrhythmias, a significant
side effect of many existing antiarrhythmic drugs.
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Caption: Mechanism of action of BMS-919373. (Max Width: 760px)

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for BMS-919373, providing

insights into its potency and selectivity.

Table 1: Potency of BMS-919373

Target Parameter Value Cell Line

IKur / Kv1.5 IC50 50 nM Not Specified

Data sourced from Probechem Biochemicals.

Table 2: lon Channel Selectivity Profile of BMS-919373
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Channel Parameter Value Comment
Data from
hERG IC50 1.9 uM
MedchemExpress.[3]
Sodium (Na) ) Specific IC50 not
- Selective )
Channels available.[4]
Calcium (Ca) ) Specific IC50 not
- Selective ]
Channels available.[4]

Experimental Protocols

While specific, detailed protocols for the evaluation of BMS-919373 are not publicly available
due to its discontinued development, this section outlines standard methodologies that are
widely used for the preclinical assessment of similar IKur inhibitors for atrial fibrillation.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is fundamental for determining the potency and selectivity of an ion channel
inhibitor.

Objective: To measure the inhibitory effect of BMS-919373 on Kv1.5 channels and other
cardiac ion channels (e.g., hERG, Navl.5, Cavl.2) expressed in a heterologous system.

Methodology:

o Cell Culture: A stable cell line, such as Human Embryonic Kidney (HEK293) or Chinese
Hamster Ovary (CHO) cells, is transfected to express the human Kv1.5 channel.[5][6]

e Solution Preparation:

o External Solution (in mM): 140 NacCl, 4 KCI, 2 CaCl2, 1 MgCI2, 10 HEPES, 5 Glucose (pH
adjusted to 7.4 with NaOH).[7]

o Internal (Pipette) Solution (in mM): 130 KCI, 1 MgClI2, 5 MgATP, 10 HEPES, 5 EGTA (pH
adjusted to 7.2 with KOH).[6]
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e Recording:

o Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data
acquisition system.[5]

o Cells are held at a holding potential of -80 mV.
o To elicit IKur, depolarizing voltage steps (e.g., to +40 mV for 300 ms) are applied.[5]

o Drug Application: BMS-919373 is applied at various concentrations to the external solution to
generate a concentration-response curve.

o Data Analysis: The peak current amplitude in the presence of the compound is compared to
the control to determine the percentage of inhibition. The IC50 value is calculated by fitting
the concentration-response data to the Hill equation.
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Caption: Workflow for whole-cell patch clamp experiments. (Max Width: 760px)

Ex Vivo Model: Langendorff-Perfused Heart

This model allows for the study of the drug's effects on the electrophysiology of an intact heart
in a controlled environment.

Objective: To assess the effect of BMS-919373 on atrial and ventricular action potential
duration, effective refractory period, and susceptibility to induced atrial fibrillation.
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Methodology:

Heart Isolation: The heart from a suitable animal model (e.g., rabbit, guinea pig) is rapidly
excised and cannulated via the aorta.[3][9]

Retrograde Perfusion: The heart is perfused in a retrograde manner with a warmed,
oxygenated Krebs-Henseleit solution at a constant pressure.[10][11]

Electrophysiological Recordings:

o Monophasic action potential (MAP) electrodes are placed on the epicardial surface of the
atria and ventricles to record action potentials.

o Apacing electrode is used to control the heart rate and to deliver programmed electrical

stimulation to induce arrhythmias.

Drug Perfusion: After a baseline recording period, BMS-919373 is added to the perfusate at
desired concentrations.

Data Analysis: Changes in atrial and ventricular APD, ERP, and the ability to induce and
sustain AF are measured and compared to baseline.

In Vivo Animal Models of Atrial Fibrillation

These models are used to evaluate the efficacy and safety of a drug candidate in a living
organism.

Objective: To determine the effectiveness of BMS-919373 in preventing or terminating atrial
fibrillation in a relevant animal model.

Methodology:

e Model Induction: Atrial fibrillation can be induced in various animal models (e.g., canines,
goats, pigs) through different techniques, including:

o Rapid Atrial Pacing: Chronic high-rate pacing of the atria leads to electrical and structural
remodeling that promotes AF.[12]
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o Vagal Nerve Stimulation: Increases susceptibility to AF.[13]

e Drug Administration: BMS-919373 is administered orally or intravenously.

o AF Monitoring: The duration and burden of AF are monitored using implanted ECG
transmitters or through periodic electrophysiological studies.

o Data Analysis: The incidence, duration, and burden of AF in the drug-treated group are
compared to a placebo-treated control group.

Clinical Development Overview

BMS-919373 underwent Phase | and Phase Il clinical trials to evaluate its safety, tolerability,
and efficacy in patients with atrial fibrillation.

e« NCT02089061: A Phase | study to evaluate the effect of co-administration of BMS-919373
on the pharmacokinetics of rosuvastatin and atorvastatin in healthy subjects. This study has
been completed.[3][14][15]

e NCT02153437: A Phase | study to assess the effects of BMS-919373 on the atrial effective
refractory period in subjects with a dual-chamber pacemaker. This trial was terminated.[3]
[15][16]

e NCT02156076: A Phase Il randomized, double-blind, placebo-controlled study to evaluate
the safety, tolerability, and effect on atrial fibrillation burden of BMS-919373 in patients with
paroxysmal atrial fibrillation. This trial was also terminated.[15][17]

The development of BMS-919373 was ultimately discontinued by Bristol-Myers Squibb.[16]
The specific reasons for discontinuation are not publicly detailed but can be due to a variety of
factors including lack of efficacy, safety concerns, or strategic business decisions.

Conclusion

BMS-919373 represents a focused effort to develop an atrial-selective antiarrhythmic drug by
targeting the Kv1.5 channel. While its clinical development was halted, the preclinical data
underscore the potential of IKur inhibition as a therapeutic strategy for atrial fibrillation. The
information and protocols outlined in this guide provide a valuable resource for researchers
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continuing to explore this and similar mechanisms for the development of safer and more
effective treatments for atrial fibrillation. Further investigation into the structure-activity
relationships of Kv1.5 inhibitors and a deeper understanding of the complexities of atrial
electrophysiology will be crucial for the success of future drug candidates in this class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://academic.oup.com/ehjcvp/article/5/1/21/5057520
https://www.benchchem.com/product/b1192345#bms-919373-for-atrial-fibrillation-research
https://www.benchchem.com/product/b1192345#bms-919373-for-atrial-fibrillation-research
https://www.benchchem.com/product/b1192345#bms-919373-for-atrial-fibrillation-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192345?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

